molecular formula C14H12N4O5 B12475407 2-[(4-Methylphenyl)amino]-3,5-dinitrobenzamide

2-[(4-Methylphenyl)amino]-3,5-dinitrobenzamide

Cat. No.: B12475407
M. Wt: 316.27 g/mol
InChI Key: BHVTVVWHCVAKMH-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)amino]-3,5-dinitrobenzamide is an organic compound with a complex structure that includes both nitro and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)amino]-3,5-dinitrobenzamide typically involves the nitration of a precursor compound followed by amide formation. One common method starts with the nitration of 4-methylacetanilide to introduce nitro groups at the 3 and 5 positions. This is followed by the hydrolysis of the acetamide group to form the corresponding amine, which is then reacted with 3,5-dinitrobenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for nitration and amide formation to ensure consistent product quality and efficient use of reagents.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)amino]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups, making the aromatic ring more susceptible to attack by nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol or other strong nucleophiles.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Reduction: 2-[(4-Methylphenyl)amino]-3,5-diaminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-[(4-Carboxyphenyl)amino]-3,5-dinitrobenzamide.

Scientific Research Applications

2-[(4-Methylphenyl)amino]-3,5-dinitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)amino]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. This compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Methylphenyl)amino]-3,5-diaminobenzamide: Similar structure but with amine groups instead of nitro groups.

    2-[(4-Methylphenyl)amino]-3,5-dinitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

    2-[(4-Methylphenyl)amino]-3,5-dinitrobenzyl alcohol: Similar structure but with an alcohol group instead of an amide group.

Uniqueness

2-[(4-Methylphenyl)amino]-3,5-dinitrobenzamide is unique due to the presence of both nitro and amide functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C14H12N4O5

Molecular Weight

316.27 g/mol

IUPAC Name

2-(4-methylanilino)-3,5-dinitrobenzamide

InChI

InChI=1S/C14H12N4O5/c1-8-2-4-9(5-3-8)16-13-11(14(15)19)6-10(17(20)21)7-12(13)18(22)23/h2-7,16H,1H3,(H2,15,19)

InChI Key

BHVTVVWHCVAKMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)N

Origin of Product

United States

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